molecular formula C22H20Cl2N2O3S B12519384 N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide

N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide

Katalognummer: B12519384
Molekulargewicht: 463.4 g/mol
InChI-Schlüssel: LZZJNRVIZKVNLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide typically involves multiple steps, starting with the preparation of the benzhydryl and sulfonamido intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories under stringent conditions to maintain its purity and stability. The process may involve large-scale synthesis using automated reactors and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The benzhydryl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide include other sulfonamido and benzhydryl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzhydryl and sulfonamido groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Eigenschaften

Molekularformel

C22H20Cl2N2O3S

Molekulargewicht

463.4 g/mol

IUPAC-Name

N-benzhydryl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C22H20Cl2N2O3S/c1-26(30(28,29)20-14-18(23)12-13-19(20)24)15-21(27)25-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H,25,27)

InChI-Schlüssel

LZZJNRVIZKVNLO-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.